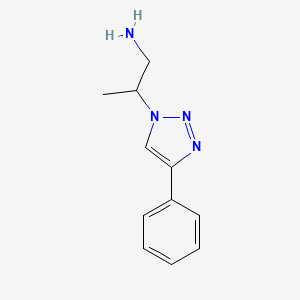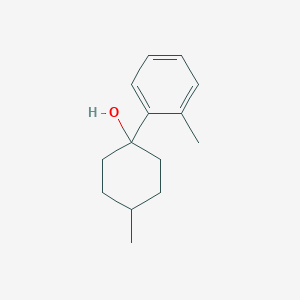
(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a piperidine ring substituted with a cyclopentylamino group and a hydroxyl group, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and cyclopentylamine.
Formation of Intermediate: The piperidine ring is functionalized to introduce the amino group at the 3-position and the hydroxyl group at the 4-position.
Cyclopentylation: The intermediate is then reacted with cyclopentylamine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce new functional groups.
Applications De Recherche Scientifique
(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Utilized in the synthesis of complex organic molecules.
Pharmacology: Studied for its potential biological activities and interactions with biological targets.
Industrial Applications: Used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-(Cyclopentylamino)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-3-(Cyclohexylamino)piperidin-4-ol: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol: Similar structure with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
(3S,4S)-3-(Cyclopentylamino)piperidin-4-ol is unique due to its specific substitution pattern and chiral centers, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
(3S,4S)-3-(cyclopentylamino)piperidin-4-ol |
InChI |
InChI=1S/C10H20N2O/c13-10-5-6-11-7-9(10)12-8-3-1-2-4-8/h8-13H,1-7H2/t9-,10-/m0/s1 |
Clé InChI |
LONAPHPWCZPWCF-UWVGGRQHSA-N |
SMILES isomérique |
C1CCC(C1)N[C@H]2CNCC[C@@H]2O |
SMILES canonique |
C1CCC(C1)NC2CNCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


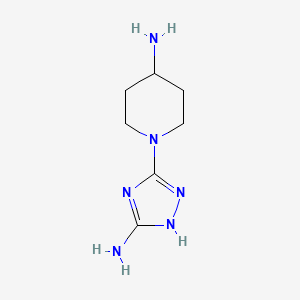
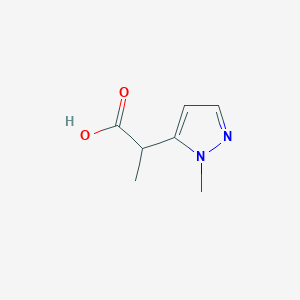
![2-[(Butan-2-yl)amino]-5-fluorobenzonitrile](/img/structure/B13241083.png)
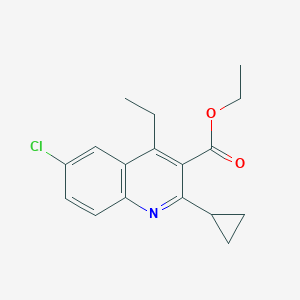
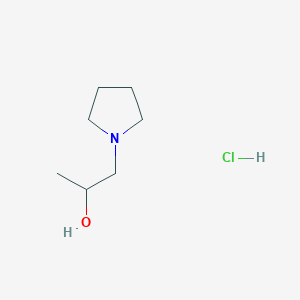
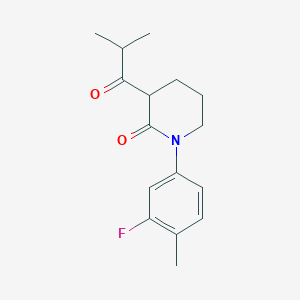
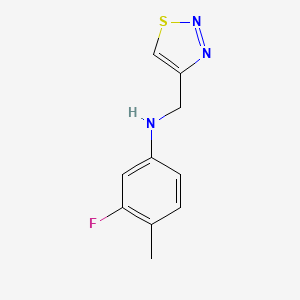
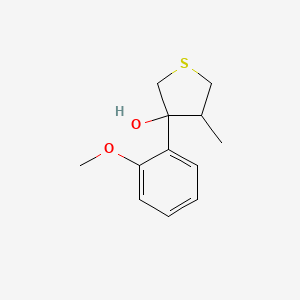
![3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine hydrochloride](/img/structure/B13241125.png)
![({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13241143.png)
